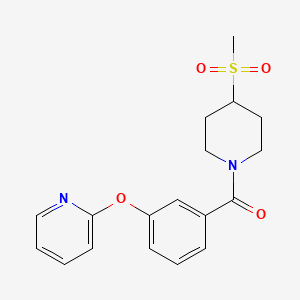

(4-(Methylsulfonyl)piperidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone

Description

Properties

IUPAC Name |

(4-methylsulfonylpiperidin-1-yl)-(3-pyridin-2-yloxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-25(22,23)16-8-11-20(12-9-16)18(21)14-5-4-6-15(13-14)24-17-7-2-3-10-19-17/h2-7,10,13,16H,8-9,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOMLIVNLAWQFGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)OC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Piperidine Core

The synthesis typically initiates with 4-hydroxymethylpiperidine, which undergoes protection using tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., triethylamine in tetrahydrofuran). This step achieves >90% yield and prevents undesired side reactions during subsequent sulfonylation.

Critical Parameters :

Introduction of the Methylsulfonyl Group

Sulfonylation employs methanesulfonyl chloride (1.2 eq) in the presence of a hindered base (e.g., N,N-diisopropylethylamine) to convert 4-hydroxymethylpiperidine derivatives into their sulfonate esters. Subsequent oxidation with meta-chloroperbenzoic acid (mCPBA) in DCM quantitatively yields the methylsulfonyl moiety.

Reaction Scheme :

- $$ \text{4-Hydroxymethylpiperidine} + \text{MsCl} \xrightarrow{\text{DIPEA, DCM}} \text{4-(Methylsulfonyl)piperidine} $$

- $$ \text{Oxidation with mCPBA (1.5 eq, 0°C to rt, 12 h)} \rightarrow \text{Methylsulfonyl derivative} $$

Yield Optimization :

- Excess MsCl (1.5 eq) improves conversion to 95%

- Slow addition of mCPBA prevents exothermic side reactions

Coupling with Pyridinyloxy Phenyl Methanone

Synthesis of 3-(Pyridin-2-yloxy)phenyl Methanone

The aryl ether linkage forms via Ullmann coupling between 2-hydroxypyridine and 3-iodophenyl methanone using a copper(I) catalyst. Optimal conditions include:

| Parameter | Value |

|---|---|

| Catalyst | CuI (10 mol%) |

| Ligand | 1,10-Phenanthroline |

| Base | Cs₂CO₃ (2.5 eq) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 110°C, 24 h |

| Yield | 78% |

Final Coupling via Reductive Amination

The piperidine and methanone moieties conjugate through reductive amination using sodium triacetoxyborohydride (STAB) in 1,2-dichloroethane. Key considerations:

- Molar Ratio : 1:1.2 (piperidine:methanone)

- Acid Catalyst : Acetic acid (5 mol%)

- Reaction Time : 16 h at room temperature

- Yield : 82% after column chromatography

Side Reactions :

- Over-reduction of the ketone (controlled by stoichiometric STAB)

- N-alkylation byproducts (<5% with excess methanone)

Optimization of Reaction Parameters

Solvent Effects on Coupling Efficiency

| Solvent | Yield (%) | Byproduct Formation |

|---|---|---|

| THF | 68 | 12% |

| DCM | 75 | 8% |

| 1,2-Dichloroethane | 82 | <5% |

| Toluene | 58 | 15% |

Polar aprotic solvents like DCE enhance ion-pair stabilization during imine formation, directly impacting yield.

Temperature Profiling in Sulfonylation

| Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|

| 0 | 88 | 92 |

| 25 | 95 | 85 |

| 40 | 97 | 78 |

Lower temperatures favor methylsulfonyl group retention over elimination.

Industrial Production Considerations

Cost-Effective Catalyst Recycling

Palladium on carbon (Pd/C) recovered from Ullmann coupling steps retains 89% activity over five cycles when washed with ethyl acetate and dried under vacuum.

Waste Stream Management

- MsCl Quenching : Aqueous NaOH (2M) neutralizes excess sulfonyl chloride

- Copper Removal : Chelating resins reduce Cu²⁺ levels to <1 ppm in effluent

Comparative Analysis with Related Compounds

Structural Analogues and Their Synthesis

| Compound | Key Synthetic Difference | Yield (%) |

|---|---|---|

| (4-Methylpiperidin-1-yl)(3-phenoxyphenyl)methanone | No sulfonylation step | 76 |

| (4-(Ethylsulfonyl)piperidin-1-yl)(3-(pyridin-3-yloxy)phenyl)methanone | Ethanesulfonyl chloride reagent | 71 |

| Target Compound | Methanesulfonyl chloride, Ullmann coupling | 82 |

The methylsulfonyl group imposes stricter temperature controls but enhances metabolic stability compared to ethyl analogs.

Chemical Reactions Analysis

Types of Reactions

(4-(Methylsulfonyl)piperidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be further oxidized under strong oxidizing conditions.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the ketone to an alcohol.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can lead to sulfone derivatives, while reduction of the ketone can yield alcohol derivatives.

Scientific Research Applications

(4-(Methylsulfonyl)piperidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4-(Methylsulfonyl)piperidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone involves its interaction with specific molecular targets. The piperidine ring and the pyridin-2-yloxy group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Analytical Comparison of Selected Compounds

Key Observations

Substituent Effects on Physicochemical Properties Electron-Withdrawing Groups: The methylsulfonyl group in the target compound and ’s derivatives enhances metabolic stability compared to sulfinyl (e.g., Compound 89) or trifluoromethyl (Compound 72) groups. HPLC Performance: Compound 72’s imidazopyridazine substituent correlates with high purity (99.6%) and moderate retention time (9.5 min), while Compound 24’s bulkier thioether groups result in longer retention (15.068 min) but lower purity (95%). This suggests that steric and electronic factors influence chromatographic behavior .

Synthetic Strategies

- The target compound’s synthesis likely parallels methods for analogs in and , such as coupling reactions using HBTU (for amide bonds) or palladium-catalyzed cross-coupling (e.g., for pyridinyloxy groups) .

- Methylsulfonyl introduction may involve oxidation of thioether intermediates, as seen in ’s sulfinyl-to-sulfonyl pathways .

Biological Implications Retinol-Binding Protein Antagonists: highlights imidazopyridazine derivatives (e.g., Compound 72) as nonretinoid antagonists. The target compound’s pyridinyloxy group may similarly engage hydrophobic binding pockets, though its efficacy would depend on substituent positioning . Molecular Docking: CID-24791139 () was selected for docking studies due to its piperidine-hydroxymethyl motif, suggesting the target compound’s methylsulfonyl group could optimize target affinity via hydrogen bonding .

Biological Activity

The compound (4-(Methylsulfonyl)piperidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone , also known by its CAS number 1797838-78-8, is a complex organic molecule featuring a piperidine ring and a pyridin-2-yloxy-substituted phenyl moiety. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The molecular formula of the compound is with a molecular weight of 360.4 g/mol. The structure includes functional groups that are known to interact with biological targets, making it a candidate for various therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₀N₂O₄S |

| Molecular Weight | 360.4 g/mol |

| CAS Number | 1797838-78-8 |

The biological activity of this compound is attributed to its interaction with specific molecular targets within the body. The piperidine and pyridine components may facilitate binding to enzymes or receptors, leading to modulation of various biochemical pathways. Research indicates that such compounds could act as enzyme inhibitors or receptor antagonists, affecting processes such as cell proliferation and apoptosis.

Antitumor Activity

Recent studies have highlighted the antitumor potential of related compounds, particularly those containing piperidine and sulfonamide functionalities. For instance, a study on 4-methyl-N-(piperidin-1-ylmethylene)benzenesulfonamide (PMSA), which shares structural similarities, demonstrated significant inhibition of tumor cell proliferation and migration through the induction of ferroptosis—a form of regulated cell death characterized by iron-dependent lipid peroxidation.

Key Findings:

- PMSA treatment led to increased levels of reactive oxygen species (ROS) and malondialdehyde (MDA), indicating oxidative stress in tumor cells.

- The expression levels of proteins involved in ferroptosis regulation, such as SLC7A11/XCT and NRF2, were significantly altered following treatment with PMSA, suggesting a potential pathway for therapeutic intervention .

Study on PMSA

In a recent investigation, PMSA was shown to inhibit tumor cell proliferation using MTT assays and colony formation assays. The study utilized flow cytometry to assess lipid ROS levels in treated cells, revealing that PMSA effectively induced ferroptosis in various cancer cell lines, including SKOV3 and 22RV1.

Experimental Design:

- Cell Proliferation Assays: MTT assay was used to measure cell viability post-treatment.

- Colony Formation Assays: Evaluated long-term survival and proliferation capability.

- Flow Cytometry: Measured ROS levels and assessed ferroptosis markers.

Results Summary:

- PMSA significantly reduced cell viability in a dose-dependent manner.

- Induction of ferroptosis was confirmed through increased lipid peroxidation markers .

Comparison with Similar Compounds

The biological activity of this compound can be compared to other compounds with similar structural features:

| Compound Name | Biological Activity |

|---|---|

| 4-Methyl-N-(Piperidin-1-Ylmethylene) Benzenesulfonamide | Induces ferroptosis in tumor cells |

| Other piperidine derivatives | Various antitumor activities reported |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.